![molecular formula C8H13ClF3NO2S B2360925 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride CAS No. 2171916-21-3](/img/structure/B2360925.png)

7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

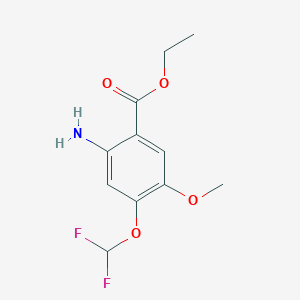

“7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride” is a chemical compound with the CAS Number: 2171916-21-3 . It has a molecular weight of 279.71 . The IUPAC name for this compound is this compound .

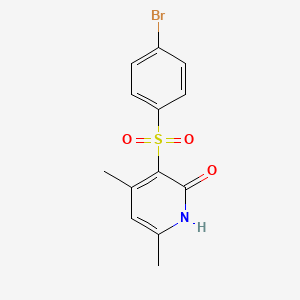

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (279.71) and its IUPAC name (this compound) . Other properties such as melting point, boiling point, and density are not specified in the resources I have .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is used in the synthesis of various compounds. Hoffmann and Wenkert (1993) demonstrated its role in the synthesis of 2-(trifluoromethyl)pyrroles through a catalyzed decomposition process (Hoffmann & Wenkert, 1993).

Structural and Molecular Studies

- The compound has been studied for its structural properties. Fukagawa et al. (2006) determined the crystal structure of a related compound, 7-(1H-pyrrol-1-yl)-4-trifluoromethyl-2H-1-benzopyran-2-one, revealing insights into the molecular arrangement and stability of such compounds (Fukagawa et al., 2006).

Applications in Anion Receptor Chemistry

- It has been used in the creation of neutral anion receptors. Anzenbacher et al. (2000) described the use of a 3,4-difluoro-1H-pyrrole derivative, related to the queried compound, for binding anions such as fluoride and chloride with enhanced affinity (Anzenbacher et al., 2000).

Contribution to Synthetic Methodologies

- The compound is instrumental in developing synthetic methodologies for various heterocyclic compounds. Yarmolchuk et al. (2011) discussed its use in synthesizing hexahydro-2H-thieno[2,3-c]pyrrole derivatives, indicating its potential in constructing compound libraries for drug discovery (Yarmolchuk et al., 2011).

Role in Heterocyclic Compound Formation

- Its role in forming heterocyclic compounds was highlighted by Usachev et al. (2015), who described its reaction with sarcosine and formaldehyde to yield hexahydropyrano[2,3-c]pyrrol-2-ones, important intermediates in organic synthesis (Usachev et al., 2015).

Propiedades

IUPAC Name |

7a-(trifluoromethyl)-3,4,4a,5,6,7-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYQGKYORMAXTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2(S(=O)(=O)C1)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)

![N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide](/img/structure/B2360846.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360850.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2360852.png)

![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2360853.png)

![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2360862.png)

![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)